5,6-Dichloroazulene

Physical Organic Chemistry Nucleophilic Aromatic Substitution Reaction Kinetics

5,6-Dichloroazulene (C₁₀H₆Cl₂, MW 197.06) is a dihalogenated derivative of the non-alternant aromatic hydrocarbon azulene, bearing chlorine substituents exclusively at the 5- and 6-positions of the seven-membered ring. This regiochemistry distinguishes it from the more common 1,3-dichloroazulene isomer (CAS 14658-94-7) and imparts a distinct profile of reactivity in nucleophilic aromatic substitution (SNAr) and cycloaddition chemistry.

Molecular Formula C10H6Cl2
Molecular Weight 197.06 g/mol
CAS No. 63370-04-7
Cat. No. B14500064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloroazulene
CAS63370-04-7
Molecular FormulaC10H6Cl2
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C(C(=CC2=C1)Cl)Cl
InChIInChI=1S/C10H6Cl2/c11-9-5-4-7-2-1-3-8(7)6-10(9)12/h1-6H
InChIKeyVGRBHHLODQBLJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloroazulene (CAS 63370-04-7) Procurement Guide: Core Properties and Compound Class Context


5,6-Dichloroazulene (C₁₀H₆Cl₂, MW 197.06) is a dihalogenated derivative of the non-alternant aromatic hydrocarbon azulene, bearing chlorine substituents exclusively at the 5- and 6-positions of the seven-membered ring [1]. This regiochemistry distinguishes it from the more common 1,3-dichloroazulene isomer (CAS 14658-94-7) and imparts a distinct profile of reactivity in nucleophilic aromatic substitution (SNAr) and cycloaddition chemistry [2]. The parent azulene scaffold possesses an intrinsic dipole moment of approximately 1.08 D, and the electron-withdrawing chlorine atoms at positions 5 and 6 further polarize the π-system, primarily drawing electron density from the electron-rich five-membered ring [3]. The compound serves as a key synthetic intermediate for higher polyhalogenated azulenes, including 1,3,5,6-tetrachloroazulene, and has been employed in mechanistic studies of long-range substituent effects in non-benzenoid aromatic systems [4].

Why Generic Azulene Derivatives Cannot Substitute for 5,6-Dichloroazulene in Research and Industrial Applications


The position of chlorine substitution on the azulene core is the primary determinant of both kinetic reactivity and regiochemical outcome in subsequent transformations. Isomeric dichloroazulenes—such as 1,3-dichloroazulene—place halogen atoms on the five-membered ring, which activates entirely different positions toward nucleophilic attack compared to the 5,6-substitution pattern on the seven-membered ring [1]. The 5,6-dichloro isomer exhibits a second-order methoxydechlorination rate constant (k₂ = 6.0 × 10⁻⁵ dm³ mol⁻¹ s⁻¹ at 323 K in NaOMe–MeOH) that is 400-fold slower than 1,3,5,6-tetrachloroazulene and 200-fold slower than 4,5,6,7-tetrachloroazulene, demonstrating that even incremental chlorination changes produce non-linear effects on reaction kinetics [2]. Furthermore, in Diels–Alder cycloaddition with benzyne, 5,6-dichloroazulene gives 6,7- and 7,8-dichloro-derivatives, whereas the parent azulene yields the unsubstituted ethenobenzazulene adduct—confirming that the 5,6-dichloro substitution pattern redirects the site of cycloaddition [3]. Simple in-class substitution therefore fails to reproduce the specific reactivity, kinetic profile, or regiochemical outcomes required for reproducible research results.

5,6-Dichloroazulene (CAS 63370-04-7): Quantitative Comparator Evidence for Procurement Decisions


Methoxydechlorination Kinetics: 5,6-Dichloroazulene vs. Tetrachloroazulene Congeners in SNAr Reactions

In methanolic sodium methoxide at 323 K, 5,6-dichloroazulene undergoes methoxydechlorination with a second-order rate constant (k₂) of 6.0 × 10⁻⁵ dm³ mol⁻¹ s⁻¹, which is 400-fold slower than 1,3,5,6-tetrachloroazulene (k₂ = 2.4 × 10⁻⁴ dm³ mol⁻¹ s⁻¹) and 200-fold slower than 4,5,6,7-tetrachloroazulene (k₂ = 1.2 × 10⁻² dm³ mol⁻¹ s⁻¹) [1]. The reaction proceeds via an SNAr mechanism in which nucleophilic attack, not chloride loss, is rate-determining, and no Meisenheimer-type intermediate is detected [1]. This quantitative kinetic ordering establishes 5,6-dichloroazulene as the slowest-reacting chloroazulene amenable to measurement, making it uniquely suited as a baseline substrate for studying incremental substituent effects.

Physical Organic Chemistry Nucleophilic Aromatic Substitution Reaction Kinetics

Regioselectivity in Benzyne Diels–Alder Cycloaddition: 5,6-Dichloroazulene vs. Parent Azulene

In the Diels–Alder reaction with benzyne, 5,6-dichloroazulene affords exclusively 6,7- and 7,8-dichloro-derivatives of 4b,10-ethenobenz[a]azulene, whereas the parent azulene yields the unsubstituted 4b,10-ethenobenz[a]azulene adduct [1]. This demonstrates that the 5,6-dichloro substituents on the seven-membered ring direct the incoming benzyne to the 6,7- and 7,8-positions, altering the regiochemical outcome compared to the unsubstituted scaffold. The dichloro-substituted adducts serve as precursors to benz[a]azulene upon treatment with 3,6-di(pyridin-2-yl)-s-tetrazine [1].

Cycloaddition Chemistry Regioselective Synthesis Aryne Chemistry

Synthetic Efficiency as a Tetrachloroazulene Precursor: 5,6-Dichloroazulene vs. Alternative Routes

5,6-Dichloroazulene reacts with N-chlorosuccinimide (NCS) in benzene at ambient temperature for 0.5 hours to afford 1,3,5,6-tetrachloroazulene in 94% isolated yield [1]. This near-quantitative conversion under mild conditions contrasts with alternative synthetic routes to polyhalogenated azulenes, which often require harsh electrophilic chlorination conditions (Cl₂ gas, FeCl₃ catalyst) or electrochemical methods that fail for azulenes with low oxidation potentials [2]. The high yield and short reaction time make 5,6-dichloroazulene a cost-effective, high-fidelity building block for accessing the 1,3,5,6-tetrachloro substitution pattern.

Synthetic Methodology Halogenation Chemistry Process Chemistry

SNAr Regiochemistry: Nucleophilic Attack Exclusively at the Seven-Membered Ring in 5,6-Dichloroazulene

Methoxydechlorination of 5,6-dichloroazulene proceeds with nucleophilic attack exclusively at C-6 and, where possible, concurrently at C-4 of the seven-membered ring, as confirmed by ¹H and ¹³C NMR and mass spectroscopy of the methoxy-substituted products [1]. In contrast, 1,3-dichloroazulene bears leaving groups on the five-membered ring, which directs nucleophilic substitution to entirely different positions, yielding 3-chloro-1,5- and -1,7-azulenequinones upon oxidation rather than the methoxydechlorination products characteristic of the 5,6-isomer [2].

Mechanistic Chemistry Regioselectivity Nucleophilic Substitution

Long-Range Substituent Effects: Chlorine from the Five-Membered Ring Exerts Greater Influence than from the Seven-Membered Ring

Semi-empirical SCF-MO calculations on the methoxydechlorination of chloroazulenes reveal that chlorine substituent effects on reaction rate are unexpectedly greater when the chlorine is positioned on the five-membered ring than on the seven-membered ring undergoing nucleophilic attack [1]. This finding, derived from comparing the kinetic data of 5,6-dichloroazulene (chlorines on the seven-membered ring) with 1,3,5,6-tetrachloroazulene and 1- and 3-nitro-5,6-dichloroazulene (which introduce substituents on the five-membered ring), provides a quantitative framework for understanding how remote substituents modulate reactivity in non-benzenoid aromatics. The 5,6-dichloro substitution pattern thus serves as a 'neutral' baseline scaffold for probing how five-membered-ring substituents accelerate or decelerate SNAr reactions at the seven-membered ring.

Physical Organic Chemistry Substituent Effects Computational Chemistry

Dipole Moment and Electronic Structure: 5,6-Dichloroazulene as a Polarized Building Block for Donor-Acceptor Systems

The parent azulene scaffold possesses an intrinsic dipole moment of approximately 1.08 D arising from the uneven electron distribution between the electron-rich five-membered ring and the electron-deficient seven-membered ring [1]. Chlorine substitution at the 5- and 6-positions withdraws electron density predominantly from the five-membered ring, further polarizing the π-system and modulating the HOMO–LUMO gap relative to unsubstituted azulene [2]. DFT and ab initio calculations on azulene–fullerene donor-acceptor complexes (using 1,3-dichloroazulene as a representative chlorinated derivative) demonstrate that the HOMO remains localized on the azulene moiety while the LUMO resides on the fullerene, and that the HOMO–LUMO gap depends on the nature and position of substituents [2]. Although direct computational data for 5,6-dichloroazulene are not reported in this specific study, the established principle—that substituent position on the azulene core independently tunes HOMO and LUMO energies—implies that 5,6-dichloro substitution offers a distinct electronic profile compared to 1,3-dichloro substitution.

Materials Chemistry Molecular Electronics Computational Chemistry

High-Impact Application Scenarios for 5,6-Dichloroazulene (CAS 63370-04-7) Based on Quantitative Differentiation Evidence


Mechanistic Probe for Long-Range Substituent Effects in Non-Benzenoid SNAr Reactions

Physical organic chemists investigating through-space electronic effects in aromatic nucleophilic substitution can employ 5,6-dichloroazulene as a well-characterized baseline substrate. Its moderate, measurable rate constant (k₂ = 6.0 × 10⁻⁵ dm³ mol⁻¹ s⁻¹) in methoxydechlorination, combined with the established finding that five-membered-ring substituents exert greater kinetic influence than seven-membered-ring substituents, makes it the preferred scaffold for systematically studying how remote functional groups modulate reactivity [1]. The absence of a Meisenheimer intermediate and the insensitivity to light and nitrobenzene simplify mechanistic interpretation compared to radical-prone substrates.

Regioselective Synthesis of Chlorinated Benzazulene Scaffolds via Benzyne Cycloaddition

Synthetic chemists requiring 6,7- or 7,8-dichlorinated benz[a]azulene derivatives should select 5,6-dichloroazulene as the diene component in benzyne Diels–Alder reactions. The 5,6-dichloro substitution pattern uniquely directs cycloaddition to the 6,7- and 7,8-positions, a regiochemical outcome not achievable with parent azulene or 1,3-dichloroazulene [2]. The resulting dichloro adducts can be further elaborated to benz[a]azulene via tetrazine-mediated denitrogenation, providing a validated route to otherwise difficult-to-access chlorinated polycyclic frameworks.

High-Yield Precursor for 1,3,5,6-Tetrachloroazulene in Materials Chemistry

For research groups synthesizing polyhalogenated azulenes as components of organic electronic materials or as precursors to further functionalized derivatives, 5,6-dichloroazulene offers a demonstrated 94% yield in the NCS-mediated conversion to 1,3,5,6-tetrachloroazulene under mild conditions [3]. This near-quantitative transformation minimizes intermediate loss and avoids the harsh conditions and selectivity challenges associated with direct chlorination of azulene using Cl₂/FeCl₃ or electrochemical methods that fail for low-oxidation-potential substrates [4].

Azulene-Based Donor-Acceptor Systems with Tunable Polarization

Materials scientists developing azulene–fullerene or azulene–acceptor dyads for organic photovoltaics or molecular rectifiers can exploit the distinct polarization vector of 5,6-dichloroazulene. The electron-withdrawing chlorine atoms at the 5- and 6-positions predominantly polarize the seven-membered ring while indirectly depleting electron density from the five-membered ring via the azulene dipole (~1.08 D), offering a different HOMO–LUMO tuning profile compared to 1,3-dichloroazulene, where substituents are directly attached to the electron-rich five-membered ring [5].

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